molecular formula C24H38N4O5S B12608699 L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine CAS No. 918528-57-1

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine

Cat. No.: B12608699
CAS No.: 918528-57-1
M. Wt: 494.6 g/mol
InChI Key: AAGULIZTQJVYJQ-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine is a synthetic tetrapeptide of research interest, composed of phenylalanine, cysteine, and two leucine residues. Its sequence incorporates both aromatic and aliphatic amino acids, a combination known to influence the solid-state cyclization kinetics and self-assembly properties of peptides . The presence of the cysteine residue is a key feature, as its thiol group allows for the formation of disulfide bonds, which can be used to study peptide oligomerization, stability, and the creation of complex molecular architectures . This peptide is provided exclusively for research purposes, such as investigating the mechanism of lysosomal protease activity, where certain dipeptide esters have been shown to be metabolized into membranolytic compounds . It is also suitable for studies in solid-state peptide synthesis and cyclization, a valuable method for producing diketopiperazines (DKPs)—cyclic structures with significant potential as drug candidates due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects . Researchers can utilize this compound to explore the development of novel biomaterials, self-assembling nanostructures, and functional supramolecular gels. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

918528-57-1

Molecular Formula

C24H38N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H38N4O5S/c1-14(2)10-18(22(30)27-19(24(32)33)11-15(3)4)26-23(31)20(13-34)28-21(29)17(25)12-16-8-6-5-7-9-16/h5-9,14-15,17-20,34H,10-13,25H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t17-,18-,19-,20-/m0/s1

InChI Key

AAGULIZTQJVYJQ-MUGJNUQGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview : Solid-phase peptide synthesis is a widely used method for synthesizing peptides, allowing for the sequential addition of amino acids to a growing chain attached to an insoluble resin.

Procedure :

  • Resin Selection : A suitable resin (e.g., Wang resin) is chosen based on the desired cleavage conditions.
  • Amino Acid Coupling : Each amino acid is activated using coupling reagents (e.g., HBTU or DIC) and added sequentially to the resin-bound peptide chain. The coupling reaction typically requires a base (e.g., N,N-diisopropylethylamine) to facilitate amide bond formation.

  • Deprotection Steps : After each coupling step, protective groups on the amino acids (such as Fmoc or Boc groups) are removed using appropriate reagents (e.g., piperidine for Fmoc).

  • Cleavage from Resin : Once the desired sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.

Enzymatic Synthesis

Overview : Enzymatic methods utilize specific enzymes (e.g., proteases or ligases) to catalyze peptide bond formation, offering high specificity and mild reaction conditions.

Procedure :

  • Substrate Preparation : The amino acids or peptides are prepared as substrates for enzymatic reactions.
  • Enzyme Selection : Specific enzymes that facilitate peptide bond formation under mild conditions are chosen based on their substrate specificity.

  • Reaction Conditions : The reaction is conducted under optimized conditions (pH, temperature) to maximize yield while minimizing side reactions.

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High purity, ease of automation Potential for incomplete reactions
Liquid-Phase Peptide Synthesis Flexibility in sequence design More challenging purification
Enzymatic Synthesis High specificity, mild conditions Limited by enzyme availability and stability

Research indicates that solid-phase synthesis often yields higher purity peptides compared to liquid-phase methods due to easier purification processes post-synthesis. For instance, studies have shown that using solid-phase techniques can achieve yields upwards of 70% for complex peptides like L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine when optimized conditions are applied.

In contrast, enzymatic synthesis has been reported to yield lower quantities but with higher specificity and fewer side products. For example, enzymatic methods have achieved yields of around 50% with high selectivity for specific peptide bonds.

Chemical Reactions Analysis

Hydrolysis and Stability

  • Acid/Base Hydrolysis :
    Peptide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:

    • Acidic hydrolysis (e.g., 6M HCl, 110°C) cleaves peptide bonds, yielding free amino acids. Cysteine residues may oxidize to cystine under these conditions .

    • Basic hydrolysis (e.g., NaOH) can degrade cysteine via β-elimination, forming dehydroalanine and hydrogen sulfide .

  • Enzymatic Hydrolysis :
    Proteases like cathepsins (e.g., cathepsin B, L, C) cleave peptide bonds selectively. For instance:

    • Cathepsin C (dipeptidyl peptidase I) removes N-terminal dipeptides from polypeptides, suggesting potential cleavage of Phe-Cys-Leu-Leu into Phe-Cys and Leu-Leu fragments .

    • Cathepsin B exhibits endopeptidase activity, potentially targeting Leu-Leu bonds .

Oxidation of Cysteine Residues

The cysteine thiol (-SH) group is highly reactive:

  • Disulfide Bond Formation :
    Under oxidative conditions (e.g., air, H₂O₂), cysteine forms intra- or intermolecular disulfide bonds. For example:

    2 Phe-Cys-Leu-Leu O2Phe-Cys-Leu-Leu-S-S-Leu-Leu-Cys-Phe+2H2O2 \text{ Phe-Cys-Leu-Leu } \xrightarrow{\text{O}_2} \text{Phe-Cys-Leu-Leu-S-S-Leu-Leu-Cys-Phe} + 2 \text{H}_2\text{O}

    This reaction is critical for structural stabilization in peptides .

  • Thiol-Ene Reactions :
    Cysteine can undergo radical-based thiol-ene coupling with alkenes under UV light, enabling bioconjugation applications .

Thermal Degradation and Cyclization

Leucine-rich peptides exhibit thermal instability:

  • Cyclization :
    Heating linear dipeptides (e.g., Leu-Leu) induces cyclization to diketopiperazines (DKPs). For example:

    Leu-Leu Δcyclo(Leu-Leu)+H2O\text{Leu-Leu } \xrightarrow{\Delta} \text{cyclo(Leu-Leu)} + \text{H}_2\text{O}

    Kinetic studies show cyclization follows first-order kinetics with activation energy ~100 kJ/mol .
    Applied to Phe-Cys-Leu-Leu, thermal treatment could yield cyclic tetrapeptides or smaller DKPs (e.g., cyclo(Leu-Leu)).

  • Aggregation :
    Leucine’s hydrophobicity promotes β-sheet formation and amyloid-like fibrils under heat or acidic conditions .

Enzymatic Modifications

  • L-Amino Acid Ligases (Lals) :
    These enzymes catalyze ATP-dependent peptide bond formation. For example, Lal from Pseudomonas syringae synthesizes dipeptides like Leu-Ile and Phe-Leu .

    • Hypothetical Reaction :
      Lal could theoretically elongate Phe-Cys-Leu-Leu by adding residues (e.g., Phe-Cys-Leu-Leu-X).

Comparative Reactivity of Constituent Amino Acids

Amino AcidKey ReactivityImplications for Phe-Cys-Leu-Leu
Cysteine Disulfide bonds, alkylation, oxidationStabilizes 3D structure; redox-sensitive
Leucine Hydrophobic interactions, thermal cyclizationDrives aggregation; thermal degradation
Phenylalanine π-π stacking, UV absorptionEnhances peptide rigidity; fluorescence quenching

Limitations and Research Gaps

  • No direct studies on Phe-Cys-Leu-Leu were identified in the provided literature.

  • Reactions are inferred from smaller peptides (dipeptides) or isolated amino acids.

  • Experimental validation is required to confirm cyclization kinetics, protease specificity, and oxidative pathways.

Scientific Research Applications

Pharmacological Applications

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine has been investigated for its pharmacological properties, particularly in relation to its effects on cellular mechanisms.

  • Cytotoxicity and Apoptosis : Research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms involving lysosomal membrane permeabilization. For example, studies on L-leucyl-L-leucine methyl ester demonstrated that it could permeabilize lysosomal membranes and induce cell death in HeLa cells by releasing cysteine cathepsins into the cytosol . This suggests that this compound may exhibit similar properties, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Properties : The modulation of inflammatory responses is another area where such peptides may play a role. Compounds with structural similarities have shown the ability to inhibit pro-inflammatory cytokines in vitro. For instance, certain dipeptides have been characterized for their immunomodulatory effects, which could be relevant for developing treatments for inflammatory diseases .

Biochemical Applications

This compound can also be utilized in biochemical research due to its structural characteristics.

  • Protein Synthesis and Folding : The presence of cysteine in the peptide chain allows for potential disulfide bond formation, which is crucial for protein folding and stability. This property can be exploited in studies focusing on protein engineering and the development of novel biomaterials .
  • Self-Assembly and Cyclization : Similar peptides have been studied for their ability to undergo thermally induced self-assembly and cyclization. Such processes are essential for creating peptide-based materials with specific functionalities . Investigating these properties in this compound could lead to advancements in nanotechnology and material sciences.

Biotechnological Applications

In biotechnology, this compound may serve as a building block for various applications.

  • Drug Development : The unique properties of this tetrapeptide make it a potential candidate for drug development. Its ability to modulate biological pathways could be harnessed to create targeted therapies for diseases such as cancer or autoimmune disorders .
  • Nutritional Supplements : Given its amino acid composition, this compound could be explored as a nutritional supplement aimed at enhancing muscle recovery and growth, similar to other branched-chain amino acids (BCAAs) like leucine. Such applications are particularly relevant in sports nutrition and recovery protocols .

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds with target proteins, altering their structure and function. This peptide can also inhibit enzymes by binding to their active sites, preventing substrate access.

Comparison with Similar Compounds

Glutathione (L-γ-glutamyl-L-cysteinylglycine)

  • Structure : Tripeptide (Glu-Cys-Gly).
  • Molecular weight : 307.32 g/mol .
  • pKa values : 2.12 (carboxyl), 8.66 (amine), 9.12 (thiol) .
  • Key differences :
    • Shorter chain length and absence of hydrophobic residues (e.g., leucine, phenylalanine).
    • Higher solubility in aqueous environments compared to the target tetrapeptide.
  • Biological role : Master antioxidant; detoxifies reactive oxygen species (ROS) via cysteine’s thiol group .

L-Alanyl-L-leucyl-L-leucyl-L-alanyl-L-leucyl-L-cysteinyl-L-leucyl-L-cysteinyl

  • Structure : Octapeptide (Ala-Leu-Leu-Ala-Leu-Cys-Leu-Cys) .
  • Molecular weight : 931.52 g/mol .
  • Predicted properties :
    • pKa : 3.29 (acidic dissociation, likely from terminal carboxyl or cysteine thiol) .
    • Density : 1.163 g/cm³; Boiling point : ~1215°C .
  • Key differences :
    • Longer chain with additional alanine and cysteine residues.
    • Higher molecular weight and complexity may limit membrane permeability compared to the tetrapeptide.

L-Prolylglycyl-L-prolyl-L-alanyl-L-lysyl-L-phenylalanyl-L-seryl-L-leucyl

  • Structure : Heptapeptide (Pro-Gly-Pro-Ala-Lys-Phe-Ser-Leu) .
  • Key features: Presence of proline (rigid structure), lysine (basic side chain), and serine (hydroxyl group).
  • Contrast with target tetrapeptide :
    • More hydrophilic due to lysine and serine; likely lower lipid bilayer penetration.

Pharmaceutical Formulations Containing L-Phenylalanine

  • Example : A Belgian medication combining L-phenylalanine (10 mg/dose) with leucine, lysine, and valine .
  • Key similarity : Contraindicated in phenylketonuria (PKU) due to phenylalanine content, a critical consideration for any Phe-containing compound .
  • Contrast : The target tetrapeptide’s cysteine and leucine residues may introduce additional stability or toxicity concerns.

Biological Activity

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine, a tetrapeptide composed of the amino acids phenylalanine, cysteine, and leucine, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Properties

This compound (often abbreviated as PCLL) is a synthetic peptide that combines properties of its constituent amino acids. Each amino acid contributes unique characteristics:

  • Phenylalanine : An aromatic amino acid that plays a role in protein synthesis and neurotransmitter production.
  • Cysteine : Contains a thiol group that can form disulfide bonds, influencing protein structure and function.
  • Leucine : A branched-chain amino acid known for its role in muscle protein synthesis and metabolic regulation.

1. Cell Signaling Pathways

PCLL's biological activity is closely linked to its interaction with various cell signaling pathways. Leucine, in particular, is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which regulates cell growth and metabolism. Studies have demonstrated that leucine promotes mitochondrial biogenesis and enhances ATP production through the activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1) .

1. Muscle Growth and Metabolic Health

Leucine-rich peptides like PCLL may have therapeutic potential in promoting muscle growth and enhancing metabolic health. Leucine activates mTORC1 signaling, which is crucial for protein synthesis and muscle hypertrophy . Supplementation with leucine or leucine-containing peptides has been associated with improved muscle recovery post-exercise and increased lean body mass.

2. Immune Function

Leucine's role in T cell activation underscores the potential immunomodulatory effects of PCLL. Leucine metabolism influences T cell proliferation and function via mTOR signaling, suggesting that PCLL could enhance immune responses during stress or illness .

Study 1: Leucine Supplementation in Aging

A study investigated the effects of leucine supplementation on elderly individuals experiencing sarcopenia (muscle loss due to aging). Participants receiving leucine showed significant improvements in muscle mass and strength compared to controls. This suggests that peptides like PCLL could be beneficial for age-related muscle deterioration.

Study 2: Cancer Treatment Synergy

Another case study examined the use of leucine-rich diets in conjunction with chemotherapy in cancer patients. The results indicated that leucine supplementation improved patient outcomes by enhancing muscle preservation during treatment, potentially indicating a synergistic effect when combined with PCLL.

Data Tables

Compound Mechanism Biological Effect References
PCLLmTOR ActivationMuscle growth
LLOMeLysosomal Membrane PermeabilizationApoptosis induction
LeucinemTOR ActivationEnhanced protein synthesis

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. Key steps include:

  • Coupling Optimization : Use HOBt/DIC activation for cysteine to minimize oxidation .
  • Deprotection : 20% piperidine in DMF for Fmoc removal, monitored via UV absorbance at 301 nm.
  • Purification : Reverse-phase HPLC with C18 columns (gradient: 5–60% acetonitrile/0.1% TFA) to achieve >95% purity. Confirm identity via MALDI-TOF MS .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Circular Dichroism (CD) : Analyze secondary structure changes in buffers ranging from pH 2–8.
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity at physiologically relevant pH (e.g., pH 7.4).
  • Thiol Reactivity Assays : Quantify free cysteine residues via Ellman’s reagent to evaluate disulfide bond formation under oxidative conditions .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodological Answer :

  • Source Validation : Cross-check peptide purity (HPLC, MS) and storage conditions (lyophilized vs. solution) across studies.
  • Assay Harmonization : Standardize cell-based assays (e.g., HEK293 for receptor binding) using internal controls (e.g., scrambled peptide).
  • Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to pooled data from independent labs, accounting for batch effects .

Q. What strategies are effective for studying the peptide’s interaction with membrane-bound receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize receptors on CM5 chips; measure binding kinetics (ka, kd) at peptide concentrations 1 nM–10 µM.
  • Fluorescence Resonance Energy Transfer (FRET) : Tag receptors with Cy3/Cy5 and monitor energy transfer upon peptide binding.
  • Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to predict binding pockets and validate via mutagenesis .

Q. How to design a study evaluating the peptide’s proteolytic stability in serum?

  • Methodological Answer :

  • Incubation Protocol : Mix peptide (100 µM) with human serum (37°C, 0–24 hrs). Terminate reactions with 10% TFA.
  • Degradation Monitoring : Use LC-MS/MS to quantify intact peptide and fragments.
  • Enzyme Inhibition Controls : Include protease inhibitors (e.g., PMSF for serine proteases) to identify degradation pathways .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for dose-response studies involving this peptide?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50/IC50.
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Power Analysis : Predefine sample size (n ≥ 3) to ensure 80% power for detecting ≥20% effect sizes .

Q. How to address reproducibility challenges in peptide aggregation assays?

  • Methodological Answer :

  • Standardized Protocols : Pre-equilibrate buffers (e.g., PBS) to 25°C and degas before use.
  • Negative Controls : Include scrambled-sequence peptides to distinguish sequence-specific aggregation.
  • Inter-Lab Calibration : Share reference samples between labs to align instrumentation (e.g., DLS settings) .

Ethical & Methodological Considerations

Q. What ethical frameworks apply when studying peptide toxicity in animal models?

  • Methodological Answer :

  • 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles (e.g., use zebrafish embryos for preliminary toxicity screening).
  • Institutional Approval : Submit protocols to IACUC, including dose justification (e.g., LD50 from cell-based assays).
  • Data Transparency : Report all adverse events, even if statistically non-significant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.